Adamantane-1-carbonyl isothiocyanate

Overview

Description

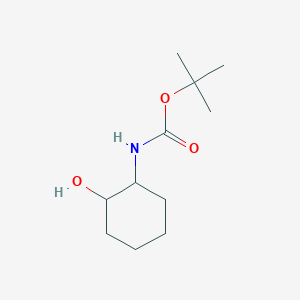

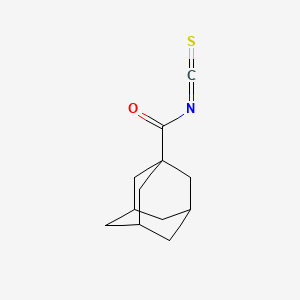

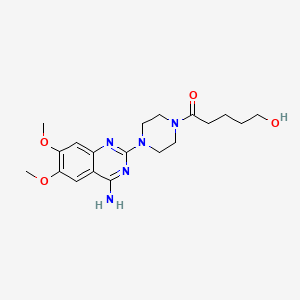

Adamantane-1-carbonyl isothiocyanate is a derivative of adamantane, a class of polycyclic hydrocarbons with unique physical and chemical properties . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The molecule contains a total of 32 bonds, including 17 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 4 six-membered rings, 3 eight-membered rings, and 1 isothiocyanate .

Synthesis Analysis

Adamantane-1-carbonyl isothiocyanate can be synthesized by the reaction of freshly prepared adamantane-1-carbonyl chloride with ammonium thiocyanate . This reaction affords the adamantane-1-carbonyl isothiocyanate in situ .

Molecular Structure Analysis

The molecular structure of adamantane-1-carbonyl isothiocyanate has been characterized by vibrational analysis, which revealed the presence of intermolecular hydrogen bonds . This was confirmed by the analysis of the single crystal molecular structure .

Chemical Reactions Analysis

Adamantane derivatives, including adamantane-1-carbonyl isothiocyanate, can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . These reactions provide a variety of products incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups .

Scientific Research Applications

Medicinal Chemistry

Adamantane-1-carbonyl isothiocyanate has significant implications in medicinal chemistry due to its unique structural and biological properties. It serves as a precursor for synthesizing various bioactive molecules, particularly those with potential antiviral and antimicrobial activities . The adamantane core is known for its incorporation into drugs that enhance their lipophilicity and improve pharmacokinetic profiles .

Catalyst Development

In the field of catalyst development, adamantane derivatives, including adamantane-1-carbonyl isothiocyanate, are explored for their ability to facilitate chemical reactions. Their stable cage-like structure makes them ideal candidates for developing novel catalysts that can improve the efficiency and selectivity of chemical processes .

Nanomaterials

The application of adamantane-1-carbonyl isothiocyanate in nanomaterials is based on its structural resemblance to diamondoids. This makes it a valuable component in designing nanoscale materials and devices, potentially useful in electronics and photonics .

Organic Synthesis

In organic synthesis, adamantane-1-carbonyl isothiocyanate is utilized for its reactivity in forming C–C bonds through radical-based functionalization reactions. This property is harnessed to synthesize a wide array of organic compounds, including polymers and complex organic molecules .

Drug Design

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems. Adamantane-1-carbonyl isothiocyanate can be used to create lipophilic drug molecules that can effectively target specific cells or tissues, enhancing the efficacy of pharmaceuticals .

Material Science

In material science, adamantane-1-carbonyl isothiocyanate contributes to the development of advanced materials with enhanced properties. Its incorporation into polymers and adhesives can lead to materials with improved thermal stability and flame retardancy .

Chemical Engineering

Adamantane-1-carbonyl isothiocyanate plays a role in chemical engineering, particularly in the synthesis of high-energy fuels and oils. Its derivatives are investigated for their potential as monomers in creating thermally stable polymers and other industrial chemicals .

Pharmaceuticals

The pharmaceutical industry benefits from the use of adamantane-1-carbonyl isothiocyanate in the synthesis of compounds with various biological activities. Its derivatives are studied for their therapeutic potential, including antitumor, antiviral, and anti-inflammatory effects .

Safety and Hazards

Adamantane, the parent compound of adamantane-1-carbonyl isothiocyanate, is classified as an aquatic acute 3 and aquatic chronic 4 hazard according to the GHS classification . It is harmful to aquatic life and may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Therefore, future research could focus on developing new synthesis methods and exploring further applications of adamantane derivatives.

Mechanism of Action

Target of Action

Adamantane-1-carbonyl isothiocyanate belongs to the family of compounds known as acyl thioureas . These compounds are known for their extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science . They exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities . Therefore, the primary targets of adamantane-1-carbonyl isothiocyanate could be enzymes or receptors involved in these biological activities.

Mode of Action

It is known that thiourea derivatives, like adamantane-1-carbonyl isothiocyanate, have a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms . Their coordination chemistry toward metal ions has become very significant . These ligands have a variety of coordination modes and have wide applications in biological systems .

Biochemical Pathways

Given the wide range of biological activities exhibited by acyl thioureas , it can be inferred that multiple pathways could be affected. These could include pathways related to tumor growth, bacterial and fungal proliferation, and malarial parasite development .

Result of Action

The molecular and cellular effects of adamantane-1-carbonyl isothiocyanate’s action are likely to be diverse, given the wide range of biological activities exhibited by acyl thioureas . These could include inhibition of tumor growth, bacterial and fungal proliferation, and malarial parasite development .

Action Environment

The action, efficacy, and stability of adamantane-1-carbonyl isothiocyanate could be influenced by various environmental factors. For instance, the presence of metal ions could potentially enhance the compound’s activity due to its coordination chemistry . .

properties

IUPAC Name |

adamantane-1-carbonyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NOS/c14-11(13-7-15)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGFZKBIFZTFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558986 | |

| Record name | Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54979-99-6 | |

| Record name | Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)